REACTION_CXSMILES
|
[CH3:1][C:2](=[O:5])[CH2:3][CH3:4].[CH:6]12[CH2:12][CH:9]([CH:10]=[CH:11]1)[CH2:8][CH:7]2[CH:13]=O.[OH-].[Na+].C1(C)C(S(O)(=O)=O)=CC=CC=1>O>[CH:9]12[CH2:12][CH:6]([CH:7]([CH:13]=[C:3]([CH3:4])[C:2](=[O:5])[CH3:1])[CH2:8]1)[CH:11]=[CH:10]2 |f:2.3|
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
crude material
|
Quantity
|
90.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 80 ml
|
Type
|
CUSTOM
|
Details
|
had been consumed (as determined by infrared analysis)
|
Type
|
CUSTOM
|
Details
|
an aldol had formed
|
Type
|
DISTILLATION
|
Details
|
was distilled through a short Vigreux-column
|
Reaction Time |
30 min |
Name
|
4-(5-norbornenyl)-3-methyl-but-3-en-2-one
|
Type
|
product
|
Smiles
|
C12C=CC(C(C1)C=C(C(C)=O)C)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |